

Step-by-step synthesis of Osivelotor using morpholine intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

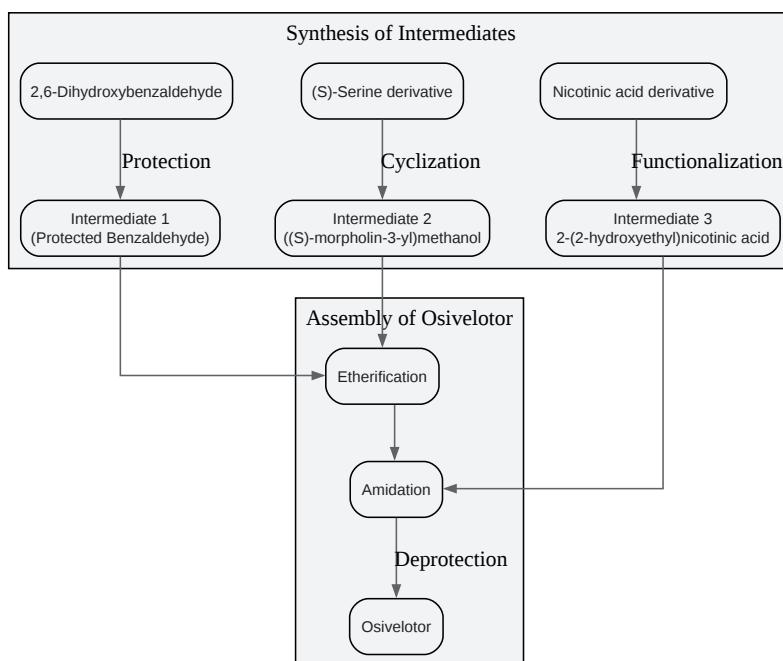
Compound Name: (S)-2-(morpholin-3-yl)ethanol

Cat. No.: B3283113

[Get Quote](#)

Application Notes and Protocols for the Synthesis of Osivelotor

Introduction: The Rationale and Importance of Osivelotor Synthesis


Osivelotor (formerly GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed to treat sickle cell disease (SCD).^{[1][2]} It is an orally bioavailable small molecule that covalently and reversibly binds to the alpha-chain of hemoglobin. This binding increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state and thereby inhibiting the polymerization of deoxygenated HbS, which is the primary pathological event in SCD.^{[3][4]} The development of Osivelotor represents a significant advancement over first-generation inhibitors, offering improved pharmacokinetic properties that may lead to better clinical outcomes at lower doses.^[3]

The molecular structure of Osivelotor, 2-hydroxy-6-[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde, features a chiral morpholine core that links a substituted benzaldehyde with a functionalized pyridine ring. This intricate structure necessitates a well-designed, multi-step synthetic strategy that is both efficient and stereoselective. These application notes provide a detailed, step-by-step guide for the synthesis of Osivelotor, focusing on the preparation of key morpholine-containing intermediates and their subsequent coupling to assemble the final active pharmaceutical ingredient. The protocols described herein are based on established principles of organic synthesis and

information from key scientific literature, intended for researchers, scientists, and drug development professionals.[3]

Overall Synthetic Strategy: A Convergent Approach

A convergent synthetic approach is optimal for preparing Osivelotor. This strategy involves the independent synthesis of three key building blocks, which are then coupled together in the final stages. This approach maximizes efficiency and simplifies the purification of intermediates. The synthesis can be conceptually divided into the preparation of three key intermediates followed by their sequential coupling.

[Click to download full resolution via product page](#)

Figure 1: Convergent synthetic workflow for Osivelotor.

Part 1: Synthesis of Key Intermediates

Synthesis of Intermediate 1: 2-(Methoxymethoxy)-6-hydroxybenzaldehyde

The selective functionalization of 2,6-dihydroxybenzaldehyde is crucial. Mono-protection of one hydroxyl group allows for the subsequent selective etherification of the other. The methoxymethyl (MOM) group is a suitable choice for this purpose due to its ease of introduction and mild cleavage conditions.

Protocol:

- **Dissolution:** Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Base Addition:** Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the solution.
- **MOM-Cl Addition:** Slowly add chloromethyl methyl ether (MOM-Cl) (1.0 eq) to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with DCM (3x).
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(methoxymethoxy)-6-hydroxybenzaldehyde.

Synthesis of Intermediate 2: **tert**-butyl (S)-(morpholin-3-yl)methylcarbamate

The chiral morpholine intermediate is a critical component that dictates the stereochemistry of the final product. A common route to such intermediates involves the use of a chiral starting material like an amino acid, followed by reduction and cyclization.

Protocol:

- Esterification and Protection: Start with N-Boc-(S)-serine. Esterify the carboxylic acid to the methyl ester using standard conditions (e.g., SOCl_2 in methanol).
- Reduction: Reduce the ester to the corresponding alcohol, N-Boc-(S)-serinol, using a mild reducing agent like sodium borohydride in a suitable solvent.
- Activation of Hydroxyl Groups: Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and the secondary alcohol (from the serine backbone) to another leaving group. A one-pot procedure using a reagent like tosyl chloride can be employed.
- Cyclization: Induce intramolecular cyclization by treating the di-activated intermediate with a base, such as sodium hydride, to form the N-Boc protected morpholine derivative.
- Modification of the Side Chain: Convert the hydroxymethyl group at the 3-position to an amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, and then protect the resulting amine as a **tert**-butyl carbamate.

Synthesis of Intermediate 3: 2-((**tert**-butyldimethylsilyl)oxy)ethyl)nicotinic acid

This intermediate provides the functionalized pyridine core of Osivelotor. The synthesis involves the introduction of a protected hydroxyethyl side chain onto the pyridine ring.

Protocol:

- Starting Material: Begin with a suitable nicotinic acid derivative, such as 2-chloronicotinic acid.
- Side Chain Introduction: Perform a cross-coupling reaction (e.g., a Negishi or Suzuki coupling) with a protected 2-hydroxyethyl organometallic reagent. For instance, reacting 2-chloronicotinic acid with (2-((tert-butyldimethylsilyl)oxy)ethyl)zinc chloride in the presence of a palladium catalyst.
- Purification: After the reaction is complete, perform an aqueous workup and purify the product by crystallization or column chromatography to yield 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)nicotinic acid.

Part 2: Assembly of Osivelotor

Step 1: Etherification of the Benzaldehyde and Morpholine Intermediates

This step involves a Williamson ether synthesis to connect the protected benzaldehyde with the chiral morpholine intermediate.

Protocol:

- Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 eq) and the N-Boc protected (S)-(morpholin-3-yl)methanol (1.1 eq) in anhydrous dimethylformamide (DMF).
- Base Addition: Add potassium carbonate (K_2CO_3) (2.0 eq) to the mixture.
- Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.
- Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
- Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the coupled ether product.

Step 2: Amidation to Connect the Pyridine Moiety

The final carbon-nitrogen bond is formed through an amide coupling reaction.

Protocol:

- Deprotection: First, deprotect the Boc group from the morpholine nitrogen of the product from step 2.1 using trifluoroacetic acid (TFA) in DCM.
- Amide Coupling: In a separate flask, activate the carboxylic acid of Intermediate 3 (1.0 eq) using a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an anhydrous solvent like DMF.
- Addition of Amine: Add the deprotected morpholine derivative (1.2 eq) to the activated acid solution.
- Reaction: Stir the reaction mixture at room temperature for 8-12 hours.
- Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography to obtain the fully assembled, protected Osivelotor precursor.

Step 3: Final Deprotection

The final step involves the removal of the remaining protecting groups (MOM and TBDMS) to yield Osivelotor.

Protocol:

- MOM and TBDMS Cleavage: Dissolve the protected precursor in a suitable solvent like methanol. Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature. The acidic conditions will cleave both the MOM ether and the TBDMS ether.
- Neutralization and Isolation: Once the reaction is complete (monitored by TLC or LC-MS), carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

- Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. The final product, Osivelotor, can be purified by recrystallization or preparative HPLC to achieve high purity.

Summary of Key Reaction Steps and Reagents

Step	Reaction Type	Key Reagents	Purpose
1.1	Protection	2,6-dihydroxybenzaldehyde, MOM-Cl, DIPEA	Selective protection of one hydroxyl group
1.2	Cyclization	N-Boc-(S)-serine derivative, base	Formation of the chiral morpholine ring
1.3	Cross-coupling	2-chloronicotinic acid, organozinc reagent, Pd catalyst	Introduction of the side chain to the pyridine ring
2.1	Etherification	Protected intermediates 1 & 2, K_2CO_3	Coupling of the benzaldehyde and morpholine fragments
2.2	Amidation	Deprotected ether, Intermediate 3, HATU, DIPEA	Formation of the amide bond
2.3	Deprotection	Fully protected precursor, HCl	Removal of protecting groups to yield Osivelotor

Conclusion

The synthesis of Osivelotor is a challenging yet achievable process for skilled medicinal chemists. The convergent strategy outlined in these notes provides a robust framework for its preparation. Careful control of reaction conditions, particularly in the stereoselective synthesis of the morpholine intermediate and the selective protection and deprotection steps, is paramount to achieving a high yield and purity of the final product. These detailed protocols serve as a valuable resource for researchers engaged in the development of novel therapies for sickle cell disease.

References

- Li, Z., Alt, C., Dufu, K., et al. (2025). Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. *ACS Medicinal Chemistry Letters*, 16(8), 1526-1532. [\[Link\]](#)[\[3\]](#)
- Metcalf, B., Chuang, C., Dufu, K., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. *ACS Medicinal Chemistry Letters*, 8(3), 321-326. [\[Link\]](#)[\[5\]](#)
- Pochron, M. et al. (2025). Analysis Supports Further Study of Osivelotor for SCD.
- Thalassaemia International Feder
- PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR OSIVELOTOR (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE. (2023). *Hemasphere*, 7(S4). [\[Link\]](#)[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Osivelotor – TIF [thalassaemia.org.cy]
- 2. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR OSIVELOTOR (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Step-by-step synthesis of Osivelotor using morpholine intermediates]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3283113#step-by-step-synthesis-of-osivelotor-using-morpholine-intermediates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com